[Mpa1, D-Tyr(Et)2, Aib7]OT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Mpa1, D-Tyr(Et)2, Aib7]OT is a synthetic analogue of oxytocin, a nonapeptide hormone and neurotransmitter. This compound is designed to mimic or modify the biological activity of oxytocin by incorporating specific amino acid substitutions. The modifications include β-mercaptopropionic acid (Mpa) at position 1, D-tyrosine (ethylated) at position 2, and α-aminoisobutyric acid (Aib) at position 7. These changes can enhance the stability, selectivity, and potency of the compound for various scientific and medical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Mpa1, D-Tyr(Et)2, Aib7]OT typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity .
化学反応の分析
Types of Reactions
[Mpa1, D-Tyr(Et)2, Aib7]OT can undergo various chemical reactions, including:
Oxidation: The thiol group in β-mercaptopropionic acid can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The ethyl group on D-tyrosine can be substituted with other alkyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include disulfide-linked dimers, reduced monomers, and various alkylated derivatives .
科学的研究の応用
[Mpa1, D-Tyr(Et)2, Aib7]OT has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating oxytocin receptors and related signaling pathways.
Medicine: Potential therapeutic applications in conditions like autism, anxiety, and social disorders due to its ability to influence oxytocinergic signaling.
Industry: Utilized in the development of novel peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of [Mpa1, D-Tyr(Et)2, Aib7]OT involves its interaction with oxytocin receptors (OTRs). The compound binds to OTRs, which are G-protein-coupled receptors, and can either mimic or inhibit the effects of natural oxytocin. This binding can activate or block various intracellular signaling pathways, including those involving phospholipase C (PLC), inositol trisphosphate (IP3), and calcium release. These pathways ultimately lead to physiological responses such as uterine contractions, milk ejection, and social bonding behaviors .
類似化合物との比較
Similar Compounds
[Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT: Another oxytocin analogue with modifications at positions 7 and 9, enhancing its selectivity and potency.
[Mpa1, cis-Apc2, Val4]AVP: An analogue of arginine vasopressin with modifications at positions 2 and 4, showing high antiuterotonic activity.
Uniqueness
[Mpa1, D-Tyr(Et)2, Aib7]OT is unique due to its specific combination of amino acid substitutions, which confer distinct pharmacological properties. The presence of α-aminoisobutyric acid (Aib) at position 7 enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool for research and therapeutic applications .
特性
分子式 |
C44H69N11O12S2 |
---|---|
分子量 |
1008.2 g/mol |
IUPAC名 |
(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-N-[1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C44H69N11O12S2/c1-8-24(5)36-42(65)50-27(14-15-32(45)56)38(61)51-30(20-33(46)57)39(62)52-31(41(64)55-44(6,7)43(66)53-28(18-23(3)4)37(60)48-21-34(47)58)22-69-68-17-16-35(59)49-29(40(63)54-36)19-25-10-12-26(13-11-25)67-9-2/h10-13,23-24,27-31,36H,8-9,14-22H2,1-7H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,59)(H,50,65)(H,51,61)(H,52,62)(H,53,66)(H,54,63)(H,55,64)/t24-,27-,28-,29-,30-,31-,36-/m0/s1 |
InChIキー |
OGLIRWYQKYWIBI-YGTZAJLESA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。